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Compound of Interest

Compound Name: CCT241533

Cat. No.: B560082 Get Quote

For researchers, scientists, and professionals in drug development, understanding the precise

target engagement and potential off-target effects of kinase inhibitors is paramount. This guide

provides an objective comparison of CCT241533, a potent Checkpoint Kinase 2 (CHK2)

inhibitor, with a specific focus on its cross-reactivity with Checkpoint Kinase 1 (CHK1). The

following sections present quantitative data, detailed experimental protocols, and visual

diagrams to elucidate the selectivity profile of CCT241533.

CCT241533 is a well-characterized, ATP-competitive inhibitor of CHK2, a crucial

serine/threonine kinase involved in the cellular response to DNA double-strand breaks.[1][2] Its

efficacy as a research tool and potential therapeutic agent is intrinsically linked to its selectivity

over other kinases, particularly the closely related CHK1, which plays a key role in the

response to single-strand DNA breaks.[1] This guide synthesizes available data to offer a clear

perspective on the cross-reactivity of CCT241533.

Quantitative Comparison of Inhibitory Activity
The selectivity of CCT241533 for CHK2 over CHK1 has been quantified through biochemical

assays. The following table summarizes the key inhibitory constants (IC50 and Ki) for

CCT241533 against its primary target, CHK2, and its off-target, CHK1. A broader kinase screen

provides additional context for its selectivity profile.
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Target Kinase IC50 (nM) Ki (nM)
Selectivity
(fold vs. CHK2)

Other Notable
Off-Targets
(>80%
inhibition at 1
µM)

CHK2 3[1][2][3] 1.16[1][3][4] 1
PHK, MARK3,

GCK, MLK1[1][4]

CHK1 190 - 245[1][3][4] Not Reported ~63 - 82[1][4]

The data clearly indicates that CCT241533 is a highly potent inhibitor of CHK2.[1][2][3] While it

does exhibit inhibitory activity against CHK1, it is significantly less potent, with a selectivity ratio

of approximately 63 to 82-fold in favor of CHK2.[1][3][4] A screen against a panel of 85 kinases

revealed that at a concentration of 1 µM, CCT241533 inhibited only four other kinases by more

than 80%, demonstrating a generally high degree of selectivity.[1][4]

Experimental Protocols
The quantitative data presented above was generated using established biochemical and

cellular assay methodologies. Understanding these protocols is crucial for interpreting the

results and for designing future experiments.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a

purified kinase.

Reaction Mixture Preparation: A reaction buffer is prepared containing purified recombinant

human CHK2 or CHK1 enzyme, a suitable peptide substrate, and ATP (often radiolabeled

with ³²P or ³³P).

Inhibitor Addition: CCT241533 is added to the reaction mixture at a range of concentrations.

Initiation and Incubation: The kinase reaction is initiated by the addition of the ATP mixture

and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
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Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting

the mixture onto a phosphocellulose filter paper.

Quantification: The amount of radiolabeled phosphate incorporated into the substrate is

quantified using a scintillation counter.

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor

concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme

activity by 50%) is determined by fitting the data to a dose-response curve.

Kinome Profiling

To assess the broader selectivity of CCT241533, it was screened against a large panel of

kinases.

Assay Platform: Kinase profiling is typically performed by specialized service providers, such

as The National Centre for Protein Kinase Profiling (MRC Protein Phosphorylation Unit,

Dundee, UK), utilizing standardized radiometric or fluorescence-based assays.[1]

Inhibitor Concentration: A fixed, high concentration of the inhibitor (e.g., 1 µM of CCT241533)

is tested against a panel of numerous kinases.[1]

Activity Measurement: The percentage of inhibition for each kinase is determined.

Hit Identification: Kinases that are inhibited above a certain threshold (e.g., >80%) are

identified as potential off-targets.[1]

Cell-Based Assays

To confirm the activity of CCT241533 in a cellular context, various assays are employed.

Growth Inhibition (GI50) Assay (e.g., SRB assay): This assay measures the concentration of

a compound required to inhibit cell growth by 50%. Cells are treated with a range of

CCT24153_3 concentrations for a defined period (e.g., 96 hours), and cell density is

determined using sulforhodamine B (SRB) staining.[1][3]
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Immunoblotting (Western Blotting): This technique is used to detect the phosphorylation

status of target proteins to confirm target engagement. For example, the inhibition of CHK2

autophosphorylation at Serine 516 in response to DNA damage can be assessed after

treatment with CCT241533.[1][3]

Visualizing the Cellular Context and Experimental
Approach
To better understand the biological role of CHK1 and CHK2 and the workflow for evaluating

inhibitors, the following diagrams are provided.
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Figure 1: Simplified DNA Damage Response Signaling Pathways
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Kinase Inhibitor Selectivity Profiling Workflow
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Figure 2: Experimental Workflow for Kinase Inhibitor Profiling
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In summary, CCT241533 is a highly potent and selective inhibitor of CHK2. While it

demonstrates measurable cross-reactivity with CHK1, the substantial difference in potency

(approximately 63 to 82-fold) allows for the design of experiments that can functionally

discriminate between the inhibition of CHK2 and CHK1. At lower nanomolar concentrations,

CCT241533 is expected to primarily inhibit CHK2, while at higher nanomolar to low micromolar

concentrations, effects on CHK1 and other identified off-targets may be observed. Researchers

should carefully consider these concentration-dependent effects when interpreting

experimental outcomes. This detailed comparison underscores the importance of rigorous

selectivity profiling in the development and application of kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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